molecular formula C21H22N2OS B2818066 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one CAS No. 1241554-61-9

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Cat. No. B2818066
CAS RN: 1241554-61-9
M. Wt: 350.48
InChI Key: GIBMGROQQNRMLE-UHFFFAOYSA-N
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Description

The compound “2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is also complex, featuring an indenyl moiety, a propynyl group, an amino group, a thienopyridinyl moiety, and a ketone . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents . The compound’s melting point and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that the compound could interact with biological targets via the indenyl or thienopyridinyl moieties, but this would need to be confirmed through experimental studies .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity. Such studies could contribute to our understanding of this compound and its potential applications .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-2-11-22(19-8-7-16-5-3-4-6-18(16)19)15-21(24)23-12-9-20-17(14-23)10-13-25-20/h1,3-6,10,13,19H,7-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMGROQQNRMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)N1CCC2=C(C1)C=CS2)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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